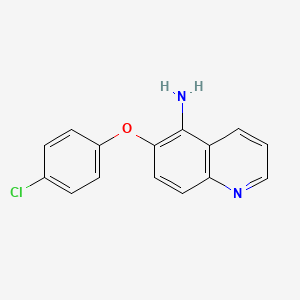

6-(4-Chlorophenoxy)quinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenoxy)quinolin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGGZYLWBXHHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 4 Chlorophenoxy Quinolin 5 Amine and Its Analogues

Retrosynthetic Disconnection Analysis of 6-(4-Chlorophenoxy)quinolin-5-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, two primary disconnections are most logical. The first involves breaking the ether linkage, and the second focuses on the formation of the quinoline (B57606) ring itself.

Disconnection of the C-O Ether Bond:

A primary retrosynthetic disconnection of the target molecule involves the ether linkage between the quinoline core and the chlorophenyl group. This leads to two key precursors: a 6-hydroxyquinolin-5-amine derivative and a 4-chlorophenyl halide or an activated equivalent. This approach is advantageous as it allows for the late-stage introduction of the phenoxy moiety, offering flexibility in synthesizing various analogues by simply changing the phenol (B47542) component.

Disconnection of the Quinoline Ring:

A more fundamental disconnection strategy involves breaking the bonds that form the quinoline ring. Given the substitution pattern—an amino group at C5 and a phenoxy group at C6—a plausible retrosynthetic pathway would lead back to a substituted aniline (B41778) precursor. Specifically, this would be a 1,2-diaminobenzene derivative with a protected or masked amino group that will eventually become the quinoline nitrogen, and a suitably substituted three-carbon unit to form the pyridinone ring. The various classical quinoline syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, are based on this type of disconnection.

Foundation Synthetic Approaches to the Quinoline Nucleus

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing the foundation for creating a diverse array of substituted quinolines.

Gould-Jacobs Reaction: Principles and Regioselective Considerations

The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines, which can be further functionalized. nih.govmdpi.com The reaction proceeds in a series of steps:

Condensation: An aniline or a substituted aniline reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. nih.gov

Cyclization: The intermediate undergoes a thermal 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. nih.gov This step often requires high temperatures.

Saponification and Decarboxylation: The ester group is hydrolyzed, followed by decarboxylation to give the 4-hydroxyquinoline. nih.gov

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, especially when using substituted anilines. The cyclization typically occurs at the more nucleophilic position on the aniline ring. For anilines with electron-donating groups at the meta-position, the reaction is particularly effective. nih.gov Microwave irradiation has been shown to improve yields and dramatically shorten reaction times for the Gould-Jacobs cyclization. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Aniline, Diethyl ethoxymethylenemalonate | Microwave, 250°C, 10 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 34% | researchgate.net |

| Aniline, Diethyl ethoxymethylenemalonate | Microwave, 300°C, 5 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% | researchgate.net |

| 4-Aminothieno[2,3-d]pyrimidines, Diethyl ethoxymethylenemalonate | Microwave, solvent-free | Ethyl 4-oxo-thieno[3,2-e]pyrimido[1,2-c]pyrimidine-3-carboxylates | High | researchgate.net |

Camps' Cyclization and Analogous Intramolecular Condensation Reactions

The Camps cyclization is another fundamental method that produces hydroxyquinolines from o-acylaminoacetophenones in the presence of a base. researchgate.netwikipedia.org Depending on the reaction conditions and the structure of the starting material, a mixture of quinolin-2-one and quinolin-4-one derivatives can be formed. mdpi.com The reaction mechanism involves an intramolecular aldol-type condensation. mdpi.com

Modern modifications of the Camps cyclization have been developed to improve selectivity and broaden its scope. For instance, a two-step synthesis of 2-aryl-4-quinolones utilizes a copper-catalyzed amidation of o-halophenones followed by a base-promoted Camps cyclization. nih.gov This approach has been successful for a range of aryl, heteroaryl, and vinyl amides, providing the desired 4-quinolones in good yields. nih.gov

| Starting Material | Conditions | Product | Yield | Reference |

| o-Acylaminoacetophenone | Hydroxide ion | Hydroxyquinolines | Varies | researchgate.netwikipedia.org |

| o-Halophenones and Amides | 1. CuI, diamine ligand, base; 2. Base-promoted cyclization | 2-Aryl- and 2-vinyl-4-quinolones | Good | nih.gov |

Exploration of Conrad-Limpach, Biere-Seelen, and Dieckmann Condensation for Quinoline Ring Formation

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction conditions determine the product: at lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon heating cyclizes to a 4-hydroxyquinoline. At higher temperatures, the thermodynamic product, a β-ketoanilide, is formed, leading to a 2-hydroxyquinoline. mdpi.com This method is a cornerstone for producing 4-quinolones and has been applied in the synthesis of complex natural products. synarchive.comnih.gov

The Biere-Seelen synthesis offers a route to quinoline-4-ones starting from methyl anthranilate.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically yielding five- or six-membered rings. nih.govbeilstein-journals.org While primarily used for carbocyclic systems, it has found application in the synthesis of heterocyclic frameworks, including precursors to quinolines. nih.gov The reaction is base-catalyzed and is effective for forming 5- or 6-membered rings. nih.govbeilstein-journals.org

Transition Metal-Catalyzed (e.g., Palladium, Rhodium, Copper) and N-Heterocyclic Carbene (NHC)-Catalyzed Routes

Modern synthetic chemistry has seen a surge in the use of transition metals and N-heterocyclic carbenes (NHCs) to catalyze the formation of quinolines, often under milder conditions and with greater functional group tolerance than classical methods.

Palladium-catalyzed syntheses have been developed for the construction of quinolines from various starting materials. One approach involves the annulation of o-iodo-anilines with propargyl alcohols, which provides a broad range of 2,4-disubstituted quinolines under mild conditions. researchgate.net Another palladium-catalyzed method is the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. Current time information in LU.benthamdirect.com Palladium catalysts have also been employed in the amination of halogenated quinolines, a key step in the synthesis of analogues of the target molecule. acs.orgacs.org

Rhodium-catalyzed reactions have also emerged as a powerful tool for synthesizing nitrogen-containing heterocycles. tandfonline.comresearchgate.net These methods often proceed via C-H activation and can be used for both inter- and intramolecular cyclizations. acs.orgnih.gov For instance, Rh(III)-catalyzed amidation of aryl C-H bonds with isocyanates has been reported.

Copper-catalyzed reactions offer a cost-effective and efficient alternative for quinoline synthesis. Methods include the annulation of 2-aminoaryl ketones with alkynes, which can be performed under solvent-free conditions. rsc.org Copper catalysts are also effective in domino reactions, such as the reaction of enaminones with 2-halobenzaldehydes, to produce quinoline derivatives. mdpi.com Furthermore, copper-catalyzed C-N coupling followed by condensation has been used to synthesize multisubstituted quinolines from ortho-acylanilines and alkenyl iodides. nih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Palladium(II) acetate, dppp, DBU | o-Iodo-anilines, Propargyl alcohols | 2,4-Disubstituted quinolines | Up to 91% | researchgate.net |

| Palladium(II) acetate | Aryl allyl alcohols, Anilines | Quinolines | Good | Current time information in LU.benthamdirect.com |

| Copper(II) triflate | 2-Aminoaryl ketones, Internal alkynes | Polysubstituted quinolines | High | rsc.org |

| Copper catalyst | ortho-Acylanilines, Alkenyl iodides | Multisubstituted quinolines | Good to excellent | nih.gov |

N-Heterocyclic Carbene (NHC)-catalyzed routes represent a significant advancement in organocatalysis for the synthesis of heterocycles. researchgate.netmdpi.com NHCs can catalyze the umpolung of imines, enabling the synthesis of 4-difluoromethylquinoline derivatives, for example. acs.org NHC-catalyzed annulation reactions, such as the reaction of 2-bromoenals with heterocyclic C-H acids, have been developed to produce functionalized quinolinones. wikipedia.org

Environmentally Benign (Green Chemistry) Synthetic Pathways for Quinoline Frameworks

In recent years, there has been a strong emphasis on developing environmentally friendly or "green" synthetic methods. acs.org These approaches aim to reduce waste, use less hazardous solvents, and improve energy efficiency. mdpi.comsynarchive.com

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of quinolines. researchgate.net For example, the Gould-Jacobs reaction, which traditionally requires high temperatures and long reaction times, can be performed in minutes with improved yields using microwave irradiation. researchgate.net One-pot, multi-component reactions under microwave conditions have been developed for the synthesis of various quinoline derivatives with excellent yields (88-96%) in short reaction times (8-10 minutes). tandfonline.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. benthamdirect.com This method has been successfully applied to the synthesis of quinoline derivatives, often leading to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. mdpi.commdpi.com For instance, the synthesis of 6-substituted indolo[2,3-b]quinolones has been achieved using an ultrasound-assisted method. benthamdirect.com

| Green Method | Reactants | Conditions | Product | Yield | Reaction Time | Reference |

| Microwave | Benzene-1,3-diol, Aldehyde, Ammonium (B1175870) acetate, Acetoacetanilide | Ethanol, Catalyst-free | Quinoline derivatives | 88-96% | 8-10 min | tandfonline.com |

| Microwave | Ferrocene carboxaldehyde, Dimedone, Ketone | Water, Ammonium acetate | Quinoline derivatives | 75-93% | 10-15 min | tandfonline.com |

| Ultrasound | 6-Methoxy-2-methylquinolin-4-ol, Benzyl bromides | DMF, K2CO3 | 4-Alkoxy-2-methylquinolines | 45-76% | 15 min | mdpi.com |

| Ultrasound | 3-(2-Bromophenyl)-2-chloroquinoline, Amines | Pd(OAc)2, (S)-BINAP | 6-Substituted indolo[2,3-b]quinolones | Promising | - | benthamdirect.com |

Introduction of Phenoxy and Amino Functional Groups

The precise installation of the phenoxy and amino groups onto the quinoline scaffold is a critical aspect of synthesizing the target molecule and its derivatives. This typically involves a multi-step process where the quinoline core is first assembled, followed by the sequential or convergent introduction of the required functional groups.

The formation of the ether linkage between the quinoline core and the 4-chlorophenol (B41353) moiety is commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the context of quinoline synthesis, a halogenated quinoline precursor, such as a chloro- or bromo-quinoline, serves as the electrophile. The phenoxide, generated by treating the corresponding phenol with a base, acts as the nucleophile.

The SNAr mechanism is a stepwise process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. acs.org The reaction is sensitive to the reaction medium, with ionic liquids sometimes being used to enhance reaction rates. acs.org

A practical example is the synthesis of (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline, where 4,7-dichloroquinoline (B193633) undergoes a nucleophilic aromatic substitution with isoeugenol. scientific.net Similarly, the synthesis of a bis-ligand has been reported involving the nucleophilic substitution reaction of 2,4-dichloro-6-(4-chlorophenoxy)-1,3,5-triazine (B1607447) with 5-amino-8-hydroxyquinoline, demonstrating the formation of a phenoxy-type linkage under basic conditions. jocpr.com The chloro substituent on a quinoline ring can also be replaced by other nucleophiles, such as thiols, in a similar SNAr fashion. rsc.org

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Product Type | Reference |

| 4,7-Dichloroquinoline | Isoeugenol | Base-catalyzed | Not specified | 4-Phenoxyquinoline | scientific.net |

| 5-Bromo-1,2,3-triazine | Phenols | Base | Not specified | 5-Aryloxy-1,2,3-triazine | acs.org |

| 2,4-Dichloro-6-(4-chlorophenoxy)-1,3,5-triazine | 5-Amino-8-hydroxyquinoline | K₂CO₃ | Acetone-water | Bis(azanediyl)diquinolin-8-ol | jocpr.com |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Aryl Ether Formation

The introduction of the C5-amino group onto the quinoline ring can be accomplished through several reliable methods.

Reduction of Nitro Precursors : A prevalent and highly effective strategy is the reduction of a corresponding nitroquinoline. The synthesis starts with a 5-nitroquinoline (B147367) derivative, which is then reduced to the 5-aminoquinoline. This method is advantageous due to the wide availability of nitrating agents and the efficiency of the reduction step. Various reducing agents can be employed. For instance, copper(II) oxide (CuO) has been used as a reusable solid reagent with hydrazine (B178648) monohydrate for the mild and selective reduction of 5-nitroquinoline to 5-aminoquinoline, achieving 100% conversion in as little as 10 minutes. acs.orgacs.org This reaction is believed to be mediated by oxygen vacancies on the CuO surface. acs.orgacs.org Another common method involves the use of stannous chloride (SnCl₂), which provides a simple and fast transformation with high yields for various nitroquinolines. nih.gov Metabolic and radiolytic processes under anoxic conditions have also been shown to reduce 4-alkylamino-5-nitroquinolines to their corresponding amines. nih.gov

| Nitro-Precursor | Reducing System | Key Features | Reference |

| 5-Nitroquinoline | CuO / Hydrazine monohydrate | Reusable reagent, 100% conversion and selectivity in 10 min. | acs.orgacs.org |

| Nitroquinolines | Stannous Chloride (SnCl₂) | Simple, fast transformation, tolerates various functional groups. | nih.gov |

| 4-Alkylamino-5-nitroquinolines | Metabolic/Radiolytic Reduction | Hypoxia-selective reduction. | nih.gov |

Table 2: Comparison of Methods for the Reduction of Nitroquinolines

Alkylation and Direct Amination : Direct amination methods involve forming the C-N bond on the quinoline core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for coupling aryl halides with amines. scienceopen.com This has been successfully applied to synthesize 6-arylamino derivatives of quinolinequinones from the corresponding halo-quinolinequinones and various anilines. scienceopen.comresearchgate.net Direct nucleophilic substitution of a halogen on the quinoline ring, such as a 4-chloroquinoline, with a secondary amine can also be used to form quinoline tertiary amines, often facilitated by a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). heteroletters.org In some cases, amination can be achieved on quinoline N-oxides, where the N-oxide function activates the ring towards nucleophilic attack. clockss.org

Reductive Amination : This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While more commonly used to form amines on side chains, it can be part of a tandem sequence for building the quinoline ring itself. Microwave-assisted reductive amination has been explored for synthesizing quinoline derivatives from amino-ketones and cyclic ketones. researchgate.net However, unexpected quinolone-based products can sometimes form if the reducing agent is inactive. nih.gov

When the quinoline scaffold or its substituents contain chiral centers, stereoselective synthesis becomes crucial. Several advanced strategies have been developed to control the three-dimensional arrangement of atoms.

A notable approach is the use of cascade reactions. For example, a Prins cascade cyclization has been developed for the highly stereoselective synthesis of cis- and trans-fused hexahydro-1H-pyrano[3,4-c]quinolines. acs.orgnih.gov This method involves the reaction of (E)- or (Z)-5-(arylamino)pent-3-en-1-ols with various aldehydes, catalyzed by a Lewis acid like BF₃·OEt₂, to produce the fused quinoline derivatives with high selectivity. nih.gov A similar domino Prins/pinacol reaction sequence has been used to create complex spiro[pyran-4,4′-quinoline]-2′,3′-dione derivatives with excellent diastereoselectivity. rsc.org Another powerful technique is the SN2-type ring-opening of activated aziridines with N-propargylanilines, which initiates a hydroarylation–hydroamination cascade to construct hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity. acs.org

Multi-Component Reaction (MCR) Strategies for Complex Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. rsc.org MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity and diversity, making them ideal for creating libraries of compounds like quinoline derivatives. rsc.orgrsc.org

Several named MCRs are employed for quinoline synthesis:

The Povarov Reaction : This reaction typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. beilstein-journals.org

The Doebner Reaction : This MCR couples an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. thieme-connect.com Modern variations of this reaction have expanded its substrate scope to include electron-deficient anilines. thieme-connect.com

Other MCRs : The Gewald and Ugi reactions have also been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org Catalysts like bismuth triflate (Bi(OTf)₃) can promote one-pot MCRs of acetals, aromatic amines, and alkynes to give quinolines in good yields under mild conditions. researchgate.net

| MCR Name | Reactants | Product Type | Key Features | Reference |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinolines (oxidized to Quinolines) | Builds complex tetrahydroquinoline scaffolds. | beilstein-journals.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Direct access to carboxylated quinolines. | thieme-connect.com |

| Bi(OTf)₃-catalyzed MCR | Acetal, Aromatic Amine, Alkyne | Substituted Quinolines | Mild, one-pot synthesis with good yields. | researchgate.net |

Table 3: Examples of Multi-Component Reactions for Quinoline Synthesis

Application of Solid-Phase Synthesis Techniques for Quinoline Derivative Libraries

Solid-phase synthesis is a powerful technique for combinatorial chemistry, allowing for the rapid parallel synthesis of large libraries of related compounds. This is particularly useful in drug discovery for screening and structure-activity relationship (SAR) studies. The core principle involves attaching a starting material to an insoluble polymer support, performing a series of reactions, and then cleaving the final product from the support.

Several methods have been adapted for the solid-phase synthesis of quinolines and related heterocycles:

Modified Friedländer Reaction : This approach can be performed on a solid support, for instance, by reacting a resin-bound imine with a ketone, leading to a cyclative cleavage that releases the desired quinoline into the solution. tubitak.gov.tr

Intramolecular Cyclization : Quinolines can be synthesized on a solid phase via intramolecular cyclization. One method uses a polystyrene-supported succinimidyl selenide (B1212193) to induce an intramolecular seleno-arylation of a tethered alkene, forming a tetrahydroquinoline that is subsequently converted to the quinoline. clockss.org

Building Block Approach : Libraries of quinolinone derivatives can be synthesized using solid-phase techniques. For example, 3,5-dicarboxamide-quinoline-2(1H)-one derivatives have been efficiently prepared on a resin support, demonstrating the ability to introduce multiple points of diversity. acs.org Similarly, libraries of dihydroquinazoline-2(1H)-ones have been generated using solid-phase methods for biological screening. mdpi.com

Chemical Derivatization and Functionalization Strategies of this compound

Once the core structure of this compound is synthesized, it can be further modified or derivatized to explore its chemical space or to attach it to other molecules. The primary sites for functionalization are the C5-amino group and the aromatic rings.

Derivatization of the Amino Group : The primary amine at the C5 position is a versatile handle for a wide range of chemical transformations. It can readily react with acylating agents or activated carboxylic acids to form amides. A well-established method for derivatizing amino groups on quinoline rings is the reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.gov This reagent reacts rapidly with primary amines to form stable, highly fluorescent urea (B33335) derivatives, which is a common strategy for analytical purposes but also demonstrates a fundamental reactivity of the amino group. nih.govnih.gov

Functionalization of the Aromatic Rings : The quinoline and phenoxy rings can also be sites for further functionalization, although this typically requires harsher conditions or the pre-existence of an appropriate functional group. If a halogen atom (e.g., chloro, bromo, or iodo) is present on the quinoline ring, it can be used as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. acs.org This allows for the attachment of a wide variety of aryl, alkyl, or amino substituents, significantly expanding the structural diversity of the final products.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs involves a range of organic reactions that allow for the construction and modification of this complex scaffold. These methodologies are crucial for developing new compounds with potential applications in various scientific fields. The following sections detail the key synthetic transformations targeting different parts of the molecule.

1 Modifications at the Quinoline Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

Modifications at the quinoline nitrogen atom, such as N-alkylation and N-acylation, are fundamental strategies to diversify the this compound scaffold. These reactions introduce various substituents, which can significantly influence the molecule's properties.

N-Alkylation: The introduction of alkyl groups at the quinoline nitrogen can be achieved through several methods. Direct N-alkylation using alkyl halides is a common approach, though it can sometimes lead to the formation of quaternary ammonium salts as byproducts. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt waste. wikipedia.org This process typically requires a catalyst to activate the alcohol's hydroxyl group. wikipedia.orgorganic-chemistry.org For instance, ruthenium complexes have been effectively used to catalyze the N-alkylation of amines with a range of alcohols. organic-chemistry.org Alternative methods like the Delépine reaction and the Gabriel synthesis offer more controlled routes to N-alkylation, particularly for preparing primary amines. wikipedia.org

N-Acylation: N-acylation involves the introduction of an acyl group onto the quinoline nitrogen. This is often accomplished by reacting the parent amine with an acyl chloride or an acid anhydride. For example, the acylation of a related quinolinone derivative has been demonstrated using hydrocinnamoyl chloride in the presence of a base like diisopropylethylamine (DIPEA). This reaction proceeds efficiently to yield the corresponding N-acylated product.

These modifications at the quinoline nitrogen are integral to the synthesis of a diverse library of this compound analogs, enabling the exploration of structure-activity relationships.

2 Chemical Transformations of the Aromatic Amino Group (e.g., Acylation, Diazotization, Schiff Base Formation)

The aromatic amino group at the C5 position of the quinoline ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. For example, the acylation of 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been achieved using various building blocks to create 3,5-disubstituted-2-oxoquinolinones. acs.org This transformation is significant in the synthesis of compounds with potential immunomodulatory activity. acs.org

Diazotization: While not explicitly detailed for this compound in the provided context, diazotization is a classical transformation of primary aromatic amines. This reaction involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. These salts are highly reactive intermediates that can be converted into a wide array of functional groups, including halides, hydroxyls, and cyano groups, through Sandmeyer and related reactions.

Schiff Base Formation: The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). researchgate.netscispace.com This reaction is typically reversible and can be catalyzed by either acids or bases. scispace.com The formation of Schiff bases is a powerful method for introducing a wide variety of substituents, as a diverse range of aldehydes and ketones can be employed. researchgate.net These Schiff bases can also serve as ligands for the formation of metal complexes. nih.gov

These transformations of the aromatic amino group provide a rich platform for the chemical diversification of the this compound scaffold.

3 Chemical Modifications of the Chlorophenoxy Moiety

The chlorophenoxy group offers several avenues for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

One key strategy involves nucleophilic aromatic substitution of the chloride atom. While challenging, this reaction can be facilitated by the presence of activating groups on the aromatic ring. Alternatively, modifications can be introduced by starting with differently substituted phenols in the initial synthesis of the ether linkage. For example, analogs have been synthesized using various phenols, leading to a range of substituents on the 5-phenoxy ring. nih.gov

Another approach involves reactions on the phenyl ring itself, such as electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The feasibility and regioselectivity of these reactions would depend on the existing chloro and ether substituents.

Furthermore, the ether linkage itself can be a target for cleavage under harsh reaction conditions, although this is generally less desirable when aiming to maintain the core scaffold.

The ability to modify the chlorophenoxy moiety is crucial for creating a library of analogs with varied properties, which is essential for structure-activity relationship studies.

4 Synthesis of Structurally Diverse Quinoline, Pyrimidine (B1678525), and Triazole Derivatives Incorporating Chlorophenoxy Scaffolds

The 4-chlorophenoxy group is a common structural motif found in a variety of heterocyclic compounds, including quinolines, pyrimidines, and triazoles, which are known for their diverse biological activities. researchgate.netresearchgate.net

Quinoline Derivatives: The synthesis of quinoline derivatives bearing a chlorophenoxy moiety can be achieved through various methods. One common approach is the nucleophilic aromatic substitution of a halogenated quinoline with 4-chlorophenol. nih.gov For instance, 5-phenoxy primaquine (B1584692) analogs have been synthesized by reacting a chlorinated 6-methoxy-8-nitroquinoline (B1580621) with various phenols. nih.gov Another strategy involves the construction of the quinoline ring from precursors already containing the chlorophenoxy group.

Pyrimidine Derivatives: Pyrimidine-based structures incorporating the chlorophenoxy scaffold have also been synthesized. arkat-usa.orggsconlinepress.com These syntheses often involve the condensation of a compound containing the chlorophenoxy group with a suitable pyrimidine precursor. For example, 2-(4-chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone has been synthesized through a multi-step process that includes nucleophilic substitution to introduce the chlorophenoxy group. evitachem.com

Triazole Derivatives: The synthesis of triazole derivatives containing a chlorophenoxy moiety is another area of active research. researchgate.netnih.gov These compounds are often prepared by incorporating the chlorophenoxy group into one of the building blocks before the triazole ring formation. For example, novel 1,2,4-triazole (B32235) derivatives have been synthesized that contain a phenoxy pyridinyl moiety, with some analogs featuring a chlorophenoxy group. nih.gov The synthesis of these compounds often involves the reaction of a hydrazide or a related nitrogen-containing compound with a suitable electrophile.

The table below provides examples of such derivatives and their synthetic approaches.

| Derivative Class | Example Compound | Synthetic Approach |

| Quinoline | 5-(4-Chlorophenoxy)primaquine analog | Nucleophilic aromatic substitution of chlorinated quinoline with 4-chlorophenol. nih.gov |

| Pyrimidine | 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone | Multi-step synthesis involving nucleophilic substitution to introduce the chlorophenoxy group. evitachem.com |

| Triazole | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Reaction of a phenoxy pyridine (B92270) precursor with other reagents to form the triazole ring. nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Key Synthetic Transformations (e.g., Cyclization, SNAr, C-N Bond Formation)

The construction of the 6-(4-chlorophenoxy)quinolin-5-amine scaffold involves several critical bond-forming reactions. The core quinoline (B57606) structure is typically formed through a cyclization reaction, the phenoxy group is introduced via a nucleophilic aromatic substitution (SNAr), and the amine group is incorporated through C-N bond formation.

Cyclization Reactions: Classic methods for quinoline synthesis, such as the Combes, Skraup, and Friedländer syntheses, provide the foundational mechanisms for forming the quinoline core. iipseries.orgresearchgate.netnih.gov

Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org The mechanism proceeds through several key steps:

Schiff Base Formation: The aniline performs a nucleophilic attack on one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate. wikipedia.org

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

Annulation (Ring Closure): In the rate-determining step, the activated aromatic ring of the enamine attacks the second carbonyl group in an intramolecular electrophilic aromatic substitution. wikipedia.org

Dehydration: The resulting cyclic intermediate is dehydrated to yield the final aromatic quinoline ring. wikipedia.org

Friedländer Annulation: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govunibo.it The mechanism is believed to involve the formation of a Schiff base followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring system. unibo.it

Palladium-Catalyzed Carbonylation: Modern methods may involve palladium-catalyzed reactions. For instance, a 2-iodoaniline (B362364) can react with an alkyne in the presence of a palladium catalyst and carbon monoxide. The mechanism involves the formation of an intermediate complex, followed by CO insertion and cyclization to yield a quinolin-4-one structure. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The ether linkage in this compound is characteristic of a nucleophilic aromatic substitution (SNAr) reaction. In this type of mechanism, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the target molecule, this would likely involve the reaction of a 6-haloquinoline derivative with 4-chlorophenoxide or a 6-hydroxyquinoline (B46185) derivative with a substituted chlorobenzene.

The SNAr mechanism is a two-step process:

Nucleophilic Attack: The nucleophile (e.g., a phenoxide) attacks the carbon atom bearing the leaving group (e.g., a halogen on the quinoline ring), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The aromaticity of the ring is temporarily broken. The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize this intermediate. pressbooks.pub

Leaving Group Expulsion: The leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub On quinoline systems, SNAr reactions generally occur preferentially at the C-2 and C-4 positions, but substitution at other positions is possible depending on the reaction conditions and the nature of the substituents present. baranlab.org

C-N Bond Formation: The introduction of the amine at the C-5 position is a critical C-N bond formation step. organic-chemistry.org This can be achieved in several ways:

Starting Material Inclusion: The most direct method is to use a pre-functionalized starting material, such as a substituted aniline (e.g., a 1,2-diaminobenzene derivative) in a cyclization reaction like the Friedländer synthesis.

Buchwald-Hartwig Amination: If starting with a halo-quinoline (e.g., 6-bromo-5-chloroquinoline), a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination can be employed to form the C-N bond with an amine. This reaction has been successfully used to prepare 6-arylamino derivatives of quinolinequinones. scienceopen.com

Aminocarbonylation: Palladium-catalyzed aminocarbonylation of haloquinolines with amines can produce carboxamidoquinolines, which could potentially be converted to the desired amine. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of transient species.

Reaction Intermediates: In traditional quinoline syntheses, several key intermediates have been proposed and, in some cases, observed.

| Synthesis Type | Key Intermediates | Characterization Notes |

| Combes Synthesis | Schiff Base, Enamine, Protonated Cyclic Adduct | These intermediates are typically proposed based on mechanistic logic. The consumption rates of imine and enamine intermediates have been monitored using 19F NMR in modified Combes reactions. researchgate.netwikipedia.org |

| Friedländer Annulation | Schiff Base, Aldol Adduct | The Z-enamine is considered a less productive intermediate as its conformation is less favorable for the subsequent elimination step. unibo.it |

| SNAr Reaction | Meisenheimer Complex | This is a resonance-stabilized anionic σ-complex. Its stability is crucial for the reaction to proceed and is enhanced by electron-withdrawing groups. wikipedia.org |

| Palladium-Catalyzed Cyclization | Pd-C Complex, Alkyne-Pd Complex | In palladium-catalyzed carbonylation reactions, various organometallic intermediates are formed, including complexes resulting from oxidative addition and CO insertion. mdpi.com |

Transition States: The characterization of transition states, which represent the highest energy point along a reaction coordinate, often requires computational methods like Density Functional Theory (DFT).

Cyclization Reactions: DFT calculations have been used to model the transition states in quinoline syntheses. For a Brønsted acid-promoted synthesis via a homo-diaza-Cope rearrangement, a highly organized di-protonated transition state involving two catalyst molecules was found to be the most favorable. d-nb.info In hetero-Diels-Alder reactions forming quinoline-like structures, the transition state was found to be asynchronous, with the C-N bond forming to a greater extent than the C-C bond. researchgate.net

Enzymatic Oxidation: In the enzymatic oxidation of quinoline, the transition state structure has been modeled, confirming a concerted reaction mechanism involving hydride transfer. nih.gov

Kinetic Studies for Reaction Rate Determination and Pathway Elucidation

Kinetic studies provide quantitative data on reaction rates, helping to determine the rate-limiting step and validate proposed mechanistic pathways.

Combes Synthesis Kinetics: A kinetic investigation of the Combes reaction using 19F NMR spectroscopy found the reaction to be first-order in both the aniline and the β-diketone. researchgate.net The rate of quinoline formation was mirrored by the consumption rate of the key enamine intermediate, confirming that the annulation (ring closure) step is rate-determining. researchgate.netwikipedia.org For this electrophilic aromatic substitution step, a ρ value of -0.32 was determined, indicating a buildup of positive charge in the transition state, consistent with the proposed mechanism. researchgate.net

Influence of Substituents: Reaction rates in the Combes synthesis are influenced by substituents on both the aniline and the diketone, with observed rate variations of up to five-fold. researchgate.net Steric effects of substituents play a significant role in the rate-determining annulation step. wikipedia.org

Activation Energy: The activation energy for the synthesis of quinolines over a Cu/mesoporous TiO2 catalyst was determined to be (144±5) kJ mol-1, providing insight into the energy requirements of the catalytic process. acs.org

Studies on Stereochemical Control and Diastereoselectivity in Synthetic Procedures

While the target molecule this compound is achiral, the synthetic procedures used to construct related quinoline frameworks can involve significant stereochemical challenges and opportunities.

Diastereoselective Synthesis: Methods have been developed for the highly diastereoselective synthesis of complex quinoline derivatives like hexahydroquinoline-2,5-diones. rsc.org These multicomponent reactions can proceed through a Knoevenagel condensation/Michael addition/cyclization sequence. rsc.org Tandem insertion-cyclization processes involving arynes and β-amino ketones have also been shown to produce polysubstituted tetrahydroquinolines with excellent diastereoselectivity. acs.org

Enantioselectivity: The thermal isomerization of optically pure 2-vinyl-N,N-dialkylanilines can afford enantioselectively pure pyrrolo[1,2-a]quinolines. The configuration of the products provides conclusive evidence for the reaction mechanism, known as the "tert-amino effect," and demonstrates how substituents can influence enantioselectivity. utwente.nl

Stereodivergent Synthesis: Advanced strategies allow for stereodivergent synthesis, where control over reaction pathways leads to distinct stereoisomers from common intermediates. For example, the intramolecular annulation of densely functionalized homoallylic nitrones can be controlled to deliver one of two different heterocyclic skeletons, each with high stereoselection (≥20:1). nih.gov This control is achieved by managing nitrone geometry and partitioning the reaction between a direct [3+2] cycloaddition and a tandem rsc.orgrsc.org-rearrangement/[3+2] cycloaddition pathway. nih.gov

Catalyst Control: Chiral Brønsted acid catalysis has been employed in Friedländer-type reactions to achieve enantioselective C-C bond formation in the synthesis of axially chiral quinolines. unibo.it

These studies highlight that even for achiral targets, the underlying synthetic methodologies often involve sophisticated control of stereochemistry, which is fundamental to modern organic synthesis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and properties of molecules. For 6-(4-Chlorophenoxy)quinolin-5-amine, these methods elucidate its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org For this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. mdpi.comresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Quinoline (B57606) Derivative (Example Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.763 Å |

| Bond Angle | C1-C2-C3 | 121° |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excited state properties. uci.eduarxiv.org It allows for the prediction of electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. scirp.orgfaccts.de For a molecule like this compound, TD-DFT can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of its electronic transitions. scirp.org These calculations are crucial for understanding the molecule's photophysical properties and interpreting experimental UV-Vis spectra. scirp.orgnih.gov The choice of exchange-correlation functional is critical in TD-DFT, as it can significantly impact the accuracy of the predicted excitation energies, especially for charge-transfer states. arxiv.orgaps.org

Table 2: Example TD-DFT Calculated Electronic Transitions for a Quinoline Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.5 | 354 | 0.15 |

| S0 → S2 | 4.2 | 295 | 0.08 |

Note: This table is illustrative. Actual values would be specific to this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. uantwerpen.beiqce.jp The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govuantwerpen.be

For quinoline derivatives, the distribution of HOMO and LUMO is often spread across the entire molecule, indicating significant π-conjugation. uantwerpen.be Analysis of these orbitals helps in identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. researchgate.net

Table 3: Frontier Orbitals and Reactivity Descriptors for a Quinoline Derivative (Example Data)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.646 |

| E(LUMO) | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: This table is based on data for quinoline and serves as an example. scirp.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.defaccts.de This method provides a detailed picture of the bonding and electronic interactions within a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. acs.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. uantwerpen.be

In an MEP map of a molecule like this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. uantwerpen.be These are often located around electronegative atoms like nitrogen, oxygen, and chlorine. uantwerpen.be Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for potential nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. uantwerpen.be The MEP map is therefore a valuable tool for predicting how the molecule will interact with other chemical species. acs.org

Molecular Docking Simulations for In Silico Ligand-Target Binding Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. researchgate.netnih.gov This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

In silico docking studies of quinoline derivatives have been performed against various biological targets, such as enzymes and receptors implicated in diseases like cancer or malaria. researchgate.netnih.govmdpi.com These simulations calculate a docking score or binding affinity, which estimates the strength of the interaction between the ligand and the target protein. nih.gov The results also provide a detailed view of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. acs.orgmdpi.com This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides a detailed view of the conformational changes and flexibility of "this compound" and its interactions with biological targets. researchgate.netnih.gov By simulating the molecule's behavior in a solvated environment, researchers can gain insights into the stability of different conformations and the key interactions that govern its biological function.

MD simulations on quinoline derivatives typically involve placing the ligand-protein complex in a periodic water box and running the simulation for a duration sufficient to observe the system's dynamic evolution, often on the nanosecond scale. mdpi.comuantwerpen.be The analysis of the simulation trajectory provides valuable information on the stability of the complex and the nature of the intermolecular interactions.

Key parameters analyzed in MD simulations of similar quinoline derivatives include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and that the ligand remains stably bound in the active site. mdpi.comacs.org Periodic fluctuations in the ligand's RMSD can indicate conformational switching due to the rotation of flexible bonds. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Higher RMSF values indicate greater flexibility, which can be important for ligand binding and conformational changes. nih.govacs.org

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. MD simulations allow for the detailed tracking of these interactions over time, revealing the key residues involved in anchoring the ligand. nih.gov For instance, studies on quinoline derivatives have highlighted the importance of hydrogen bonds with specific amino acid residues like Glu166 and Gln189 in stabilizing the protein-ligand complex. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent. Changes in SASA upon ligand binding can indicate how the ligand is buried within the binding pocket and the extent of its interaction with the protein. nih.gov

While specific MD simulation data for "6-(4--Chlorophenoxy)quinolin-5-amine" is not publicly available, the following table illustrates the kind of data that would be generated and its interpretation, based on studies of analogous quinoline derivatives. acs.orgresearchgate.net

Table 1: Representative Molecular Dynamics Simulation Parameters for a Quinoline Derivative Complex

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.8 ± 0.3 | Indicates a stable protein backbone throughout the simulation. |

| Ligand RMSF (Å) | 0.9 ± 0.2 | Suggests the ligand remains in a relatively fixed conformation within the binding site. |

| Radius of Gyration (Rg) (Å) | 22.5 ± 0.5 | A stable Rg value points to a consistently compact protein structure. researchgate.net |

| Number of H-Bonds | 3-4 | Highlights a consistent and strong hydrogen bonding network with the target protein. |

| SASA (Ų) | 150 ± 20 | A lower SASA value upon binding would indicate significant burial of the ligand in the active site. |

Computer-Aided Structure-Activity Relationship (SAR) Analysis based on Theoretical Parameters

Computer-aided Structure-Activity Relationship (SAR) analysis is a crucial component of modern drug discovery that aims to correlate the chemical structure of a compound with its biological activity. arabjchem.orgcuriaglobal.com For "this compound," theoretical parameters derived from computational chemistry are used to build predictive models that can guide the synthesis of more potent and selective analogs. researchgate.netfrontiersin.org

These studies often involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters describe the electronic properties of the molecule and are critical for understanding its reactivity and interaction with biological targets. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. uantwerpen.beresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Mulliken Charges: These charges provide an estimation of the partial atomic charges within the molecule, helping to identify regions that are likely to engage in electrostatic interactions.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, and topological polar surface area (TPSA). These parameters are important for understanding how the ligand fits into the binding pocket of its target. nih.gov

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Quantitative Structure-Activity Relationship (QSAR) models are then developed using statistical methods to establish a mathematical relationship between these descriptors and the observed biological activity. researchgate.netresearchgate.net For instance, a QSAR study on quinoline derivatives might reveal that increasing the electron-withdrawing nature of a substituent at a particular position enhances activity, while bulky substituents are detrimental. mdpi.com

While a specific SAR study for "this compound" is not available in the public domain, the following table presents hypothetical theoretical parameters and their potential implications for its activity, based on general principles and findings for similar quinoline-based compounds. uantwerpen.beresearchgate.net

Table 2: Representative Theoretical Parameters for SAR Analysis of a Quinoline Derivative

| Theoretical Parameter | Calculated Value | Potential SAR Implication |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Relates to the molecule's electron-donating capacity in interactions. researchgate.net |

| LUMO Energy (eV) | -1.5 | Indicates the molecule's ability to accept electrons from the target. researchgate.net |

| HOMO-LUMO Gap (eV) | 4.7 | A larger gap suggests higher stability and lower reactivity. uantwerpen.beresearchgate.net |

| Dipole Moment (Debye) | 3.5 | Influences solubility and potential for polar interactions. |

| logP | 3.8 | Suggests moderate lipophilicity, potentially balancing solubility and membrane permeability. |

| Topological Polar Surface Area (Ų) | 65.2 | Affects membrane permeability and interactions with polar residues in the binding site. |

Such computational studies are invaluable for rational drug design, enabling the prioritization of synthetic targets and reducing the time and cost associated with the discovery of new therapeutic agents. enamine.net

Coordination Chemistry of 6 4 Chlorophenoxy Quinolin 5 Amine As a Ligand

Exploration of Potential Binding Sites and Chelation Modes within the Quinoline-Amino-Phenoxy Scaffold

The molecular structure of 6-(4-chlorophenoxy)quinolin-5-amine features several potential coordination sites, making it a versatile ligand for metal ions. The quinoline (B57606) ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, contains a nitrogen atom that can act as a nucleophile and coordinate to a metal center. evitachem.comnih.gov Additionally, the amino group (-NH2) attached to the quinoline ring at the 5-position provides another potential binding site through its lone pair of electrons.

The presence of both the quinoline nitrogen and the adjacent amino group allows for the possibility of chelation, where the ligand binds to the metal ion at two or more points, forming a stable ring structure. This bidentate chelation is a common feature in coordination chemistry and often leads to the formation of more stable complexes compared to monodentate ligands. nih.gov The ether oxygen of the 4-chlorophenoxy group could also potentially participate in coordination, although this is generally less favored than coordination through nitrogen atoms. The specific chelation modes that are adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Design and Synthesis of Metal Complexes and Coordination Polymers Utilizing the Compound

The rich coordination possibilities of the this compound scaffold have led to the design and synthesis of a variety of metal complexes and coordination polymers. jocpr.comresearchgate.net Coordination polymers are extended structures in which metal ions are linked by bridging ligands, forming one-, two-, or three-dimensional networks. jocpr.com The synthesis of these materials often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net

Transition metal ions are frequently employed in the synthesis of coordination compounds due to their variable oxidation states and coordination geometries. dtic.mil Research has demonstrated the successful coordination of ligands similar to this compound with a range of transition metal ions, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). jocpr.commdpi.com For instance, studies on related bis-ligands have shown the formation of coordination polymers with these metal ions. jocpr.com The resulting complexes exhibit diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal ion. nih.govresearchgate.net

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Cu(II) | Bis-ligand with quinoline and amino groups | Not specified | jocpr.com |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Co(II) | Bis-ligand with quinoline and amino groups | Not specified | jocpr.com |

| Mn(II) | Schiff base with pyrazine (B50134) and phenol (B47542) groups | Octahedral | mdpi.com |

| Zn(II) | (4-chlorophenoxy)acetic acid and ethylenediamine | Distorted Tetrahedral | researchgate.net |

Ligand exchange reactions are fundamental in coordination chemistry and involve the substitution of one ligand in a complex with another. The reactivity of the metal-ligand system involving this compound can be influenced by several factors, including the strength of the metal-ligand bonds and the steric and electronic properties of the incoming and outgoing ligands. acs.org Understanding these reactions is crucial for controlling the synthesis of desired coordination compounds and for exploring their potential applications.

Characterization of Coordination Compounds via Spectroscopic and Computational Techniques

A variety of spectroscopic and computational methods are employed to characterize the coordination compounds formed with this compound. mdpi.com Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups upon complexation. jocpr.comresearchgate.net For instance, a shift in the stretching frequency of the N-H bond of the amino group or the C=N bond of the quinoline ring can indicate their involvement in coordination.

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can help to determine the coordination geometry. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of diamagnetic complexes in solution. jocpr.com In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) are increasingly used to model the structures and predict the properties of coordination compounds, providing valuable insights that complement experimental data. mdpi.comresearchgate.netnih.gov

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of coordination sites through vibrational frequency shifts. | jocpr.comresearchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Determination of coordination geometry from electronic transitions. | mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of diamagnetic complexes in solution. | jocpr.com |

| Density Functional Theory (DFT) | Modeling of structures and prediction of properties. | mdpi.comresearchgate.netnih.gov |

Investigation of Structural and Electronic Properties of Metal-Ligand Adducts

The electronic properties of the complexes, such as their magnetic susceptibility and redox potentials, can be investigated using various techniques. Magnetic susceptibility measurements can determine whether a complex is paramagnetic or diamagnetic, providing information about the number of unpaired electrons on the metal ion. acs.org Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of the complexes. researchgate.net

Applications in Supramolecular Assembly and Crystal Engineering

The ability of this compound to form coordination complexes and polymers makes it a valuable building block in the fields of supramolecular chemistry and crystal engineering. ias.ac.innih.gov Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal-coordination bonds. mdpi.com Crystal engineering, a subfield of supramolecular chemistry, aims to control the assembly of molecules in the solid state to create materials with desired properties. iqpc.com

The directional nature of the coordination bonds formed by this compound, combined with other intermolecular interactions, can be exploited to construct complex supramolecular architectures. ias.ac.in These architectures can range from discrete molecular assemblies to extended one-, two-, or three-dimensional networks. The design principles of crystal engineering allow for the rational synthesis of materials with specific topologies and functionalities, opening up possibilities for applications in areas such as catalysis, gas storage, and molecular recognition. mdpi.comiqpc.com

Mechanistic Investigations of Biological Interactions of 6 4 Chlorophenoxy Quinolin 5 Amine and Its Derivatives

Molecular Recognition and Binding Mechanisms Studied In Vitro and In Silico

The interactions of 6-(4-chlorophenoxy)quinolin-5-amine and its analogs with biological macromolecules have been a key area of research, with studies employing a combination of laboratory experiments and computational modeling to elucidate binding mechanisms.

Mechanisms of Enzyme Inhibition (e.g., α-amylase, falcipain-2) Investigated through In Vitro Assays and Computational Modeling

Quinoline (B57606) derivatives have been identified as potential inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are crucial targets in managing diabetes mellitus. mdpi.com In vitro studies on various quinoline hybrids have demonstrated their inhibitory potential. For instance, a series of quinoline-1,3,4-oxadiazole-1,2,3-triazole conjugates were synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activities. mdpi.com While many derivatives showed promising α-glucosidase inhibition, their activity against α-amylase was generally poor. mdpi.com

Computational docking studies have been instrumental in understanding the binding modes of these inhibitors. For example, the docking of 2,4-di-tert-butyl phenol (B47542), isolated from Coccinia grandis, with α-amylase revealed a high binding affinity, suggesting that the compound interacts with the enzyme through a combination of electrostatic, hydrophobic, and hydrogen bonds. nih.gov Such computational approaches help in visualizing the protein-ligand interactions and provide a rationale for the observed inhibitory activity. nih.gov Kinetic studies on quinoline hybrids have often classified them as non-competitive or allosteric inhibitors of α-glucosidase, indicating they bind to a site other than the active site. mdpi.com

While direct studies on this compound's inhibition of falcipain-2 are not extensively detailed in the provided results, the broader class of quinoline derivatives has been investigated for antimalarial properties, which can involve targeting parasitic enzymes like falcipain-2.

Receptor-Ligand Interaction Mechanisms (e.g., 5-HT6R antagonism) Determined by Binding Studies and Computational Analysis

Derivatives of the quinoline scaffold have been extensively studied as ligands for serotonin (B10506) receptors, particularly the 5-HT6 receptor (5-HT6R), which is a promising target for cognitive enhancement in neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Radioligand binding assays are a primary in vitro method to determine the affinity of these compounds for the receptor. researchgate.net For instance, a series of 1,3,5-triazine (B166579) derivatives incorporating a chlorophenoxy moiety demonstrated high affinity for 5-HT6R, with some compounds exhibiting Ki values in the nanomolar range. researchgate.net

Elucidation of Cellular Pathway Modulation Mechanisms In Vitro (e.g., NF-κB dependent pathways)

The integrated stress response (ISR) is a cellular signaling network activated by various stressors, including viral infections and protein misfolding. nih.gov This pathway involves the phosphorylation of eIF2α and can modulate inflammatory responses, including those mediated by the NF-κB pathway. nih.gov In some contexts, ameliorating endoplasmic reticulum (ER) stress has been shown to reduce IκB degradation, thereby decreasing NF-κB signaling and subsequent inflammation. nih.gov While direct evidence for this compound modulating the NF-κB pathway is not explicitly available in the search results, the broader family of quinoline derivatives has been implicated in anti-inflammatory processes. researchgate.net Given the link between cellular stress responses and inflammation, it is plausible that quinoline compounds could influence NF-κB signaling, though specific mechanistic studies on this particular compound are needed.

Computational Studies on Interactions with Biomolecules (e.g., Proteins, DNA)

Computational methods are invaluable for predicting and analyzing the interactions between small molecules like this compound and biological macromolecules.

Protein Interactions: As discussed in the sections on enzyme inhibition and receptor binding, molecular docking and molecular dynamics simulations are extensively used to model the binding of quinoline derivatives to proteins. mdpi.comnih.govresearchgate.netacs.org These studies provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the types of non-covalent forces (hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. nih.govresearchgate.netresearchgate.net This information is crucial for the rational design of more potent and selective inhibitors or ligands.

DNA Interactions: Aromatic amines and their derivatives have been shown to interact with DNA. researchgate.net Studies on structurally related aromatic amines have indicated that these compounds can bind to the grooves of DNA, an interaction that can be detected by changes in the UV-visible absorption spectrum (hyperchromic effect). researchgate.net Some compounds have also demonstrated the ability to protect DNA from damage by free radicals. researchgate.net Computational studies, such as molecular docking, can be employed to model the intercalation of these compounds into the DNA double helix or their binding to the minor or major grooves. researchgate.net The azo moiety in some related derivatives has been implicated in their DNA cleavage activity, which is attributed to the nitrogen and oxygen atoms that can interact with DNA bases. researchgate.net

Mechanistic Basis of Microbicidal Properties (e.g., against plant pathogens) Demonstrated In Vitro

Quinoline derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netresearchgate.netnih.gov The 4-chlorophenoxy moiety, in particular, has been associated with potent antibacterial and antifungal effects in various heterocyclic compounds. researchgate.net

The precise mechanisms underlying the microbicidal properties of these compounds are diverse and can vary depending on the specific derivative and the target organism. One proposed mechanism involves the inhibition of essential enzymes in the pathogen. For example, in the context of plant pathogens, some fungicides containing a 1,2,4-triazole (B32235) moiety are known to inhibit CYP51, an enzyme crucial for sterol biosynthesis in fungi. researchgate.net Homology modeling and molecular docking can be used to predict the binding modes of new compounds with such enzymes. researchgate.net

Other potential mechanisms of antimicrobial action include the disruption of cell membrane integrity, interference with nucleic acid synthesis, and the generation of reactive oxygen species. The presence of a quinoline nucleus, found in many natural and synthetic antimicrobial agents, is a key structural feature contributing to these biological activities. researchgate.netresearchgate.net In vitro bioassays are routinely used to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of these compounds against various plant pathogens, providing a measure of their potency. researchgate.net

Academic Insights from Patent Literature and Industrial Research on Quinoline Derivatives

Analysis of Synthetic Routes and Methodologies for 6-Phenoxyquinoline and Quinolin-5-amine Derivatives Disclosed in Relevant Patent Documents

The synthesis of quinoline (B57606) derivatives is a cornerstone of medicinal chemistry, with numerous methods reported in patent literature. epo.org For compounds bearing a phenoxy group at the 6-position and an amine at the 5-position, synthetic strategies would likely involve the construction of the core quinoline scaffold followed by the introduction of the substituents.

A common approach to forming the quinoline ring is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. Variations of this method, including the use of different catalysts and reaction conditions, are frequently disclosed in patents to improve yields and accommodate various functional groups.

Another relevant synthetic strategy is the Combes quinoline synthesis , which utilizes the reaction of anilines with β-diketones under acidic conditions. For a 6-phenoxy-substituted quinoline, the starting aniline (B41778) would need to possess the phenoxy group.

The introduction of the 5-amino group often proceeds via a nitration reaction at the 5-position of the quinoline ring, followed by reduction of the nitro group to an amine. For instance, a 6-phenoxyquinoline could be subjected to nitration, with subsequent reduction to yield a 5-amino-6-phenoxyquinoline derivative. Patent literature often focuses on optimizing these nitration and reduction steps for industrial-scale production.

A key synthetic precursor for the related 8-aminoquinoline (B160924) antimalarial drugs involves the reaction of a substituted 8-amino-6-methoxyquinoline (B117001) with other reagents. nih.gov This highlights the general strategy of using pre-functionalized quinolines for further elaboration.

Academic Evaluation of Novel Synthetic Approaches and Scale-Up Considerations from Patent Data

Academic research often evaluates and refines the synthetic methodologies presented in patents, focusing on improving efficiency, reducing environmental impact, and enhancing scalability. For quinoline derivatives, recent academic work has explored one-pot synthesis procedures, the use of greener solvents, and the development of more efficient catalytic systems. epo.org

While no specific scale-up data for 6-(4-Chlorophenoxy)quinolin-5-amine is available, patents for other quinoline derivatives describe the challenges of controlling regioselectivity during substitution reactions and the methods developed to overcome these issues, which would be applicable to the synthesis of this compound.

Structural Innovations and Design Principles Extracted from Patented Quinoline Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. dntb.gov.ua Patent literature is rich with examples of structural innovations designed to enhance the potency, selectivity, and pharmacokinetic properties of quinoline-based compounds.

For kinase inhibitors, a common application of quinoline derivatives, the quinoline ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase enzyme. nih.govnih.govresearchgate.net The substituents on the quinoline ring are then designed to occupy specific pockets of the ATP-binding site.

In the case of this compound, the 4-chlorophenoxy group at the 6-position is likely designed to interact with a hydrophobic pocket in the target protein. The position and electronic nature of the substituent on the phenoxy ring (in this case, chlorine) are often critical for activity, as demonstrated in structure-activity relationship (SAR) studies of related 4-phenoxyquinoline derivatives. nih.govnih.govresearchgate.net The 5-amino group could serve as a hydrogen bond donor or as a point for further chemical modification to attach other functional groups.

The relative positions of the amino and phenoxy groups (positions 5 and 6) are crucial for defining the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target. The design principles extracted from patents on related quinoline derivatives consistently emphasize the importance of substituent placement to optimize interactions with the target protein and achieve the desired biological effect. nih.govnih.govresearchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products